molecular formula C12H13F2N3O B11740239 N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11740239
M. Wt: 253.25 g/mol
InChI Key: VPJFBZKRANEJHN-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a synthetic compound characterized by the presence of a difluorophenyl group, a methoxy group, and a pyrazolamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. The key steps include:

    Formation of the Difluorophenyl Precursor:

    Pyrazole Formation: The pyrazole ring is formed via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Final Coupling: The final step involves coupling the difluorophenyl precursor with the pyrazole derivative under conditions that promote amine formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and reduced amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its difluorophenyl group is known to enhance binding affinity and selectivity towards biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects. The presence of the difluorophenyl group can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
  • N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide

Uniqueness

N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorophenyl and methoxy groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H13F2N3O

Molecular Weight

253.25 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H13F2N3O/c1-17-7-11(12(16-17)18-2)15-6-8-3-9(13)5-10(14)4-8/h3-5,7,15H,6H2,1-2H3

InChI Key

VPJFBZKRANEJHN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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